4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that falls into the category of heterocyclic compounds It's unique due to its incorporation of sulfur atoms within its structure, which imparts specific electronic and steric properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps:
Starting Materials: : Common starting materials include thiophene derivatives, methylthio benzene derivatives, and suitable pyrrolo[3,4-d]pyrimidine precursors.
Condensation Reactions: : Initial steps often involve condensation reactions to form intermediate compounds.
Cyclization: : Cyclization reactions follow, forming the core heterocyclic structure.
Functionalization: : Additional steps to introduce and position the thiomethyl and thiophen-2-ylmethyl groups.
Industrial Production Methods:
Industrially, the compound's production would rely on scalable synthetic routes that prioritize yield, cost-effectiveness, and safety. This typically involves optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the sulfur atoms, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may reduce the pyrrolo[3,4-d]pyrimidine ring or the thiophenyl moieties.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic rings or at the pyrrolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituents: : Halides, alkyl groups, and other electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced heterocyclic compounds.
Substitution: : Various substituted derivatives retaining the core structure.
Scientific Research Applications
The compound has several notable scientific research applications:
Chemistry: : Utilized in studying reaction mechanisms involving sulfur-containing heterocycles.
Biology: : Investigated for potential interactions with biological macromolecules, enzyme inhibition, and signal transduction pathways.
Medicine: : Explored for therapeutic properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Applications in materials science, particularly in the development of electronic or optoelectronic materials due to the electronic properties imparted by the thiomethyl and thiophen-2-yl groups.
Mechanism of Action
The compound's mechanism of action can vary depending on its application. Generally:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: : In medical applications, it may modulate pathways like apoptosis, inflammation, or microbial growth.
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives: : Similar compounds with different substituents can offer insights into structure-activity relationships.
Thiomethyl and Thiophenyl Substituted Compounds: : Analogous compounds help to understand the influence of these groups on chemical and biological properties.
Uniqueness:
This compound is unique due to its specific combination of thiomethyl and thiophen-2-ylmethyl groups attached to the pyrrolo[3,4-d]pyrimidine core, which influences its electronic properties and reactivity.
Remember, this compound is a creation of synthetic ingenuity, marrying intricate chemical functionalities to unlock potential across multiple scientific arenas.
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-12-6-4-11(5-7-12)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-3-2-8-25-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHGDYUEKZDPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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